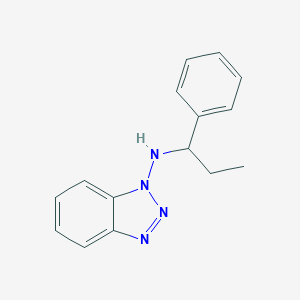

N-(1-phenylpropyl)benzotriazol-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

132195-09-6 |

|---|---|

Molecular Formula |

C15H16N4 |

Molecular Weight |

252.31 g/mol |

IUPAC Name |

N-(1-phenylpropyl)benzotriazol-1-amine |

InChI |

InChI=1S/C15H16N4/c1-2-13(12-8-4-3-5-9-12)17-19-15-11-7-6-10-14(15)16-18-19/h3-11,13,17H,2H2,1H3 |

InChI Key |

XCQZFQZVHZIPLA-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=CC=C1)NN2C3=CC=CC=C3N=N2 |

Canonical SMILES |

CCC(C1=CC=CC=C1)NN2C3=CC=CC=C3N=N2 |

Synonyms |

alpha-EB N-alpha-ethylbenzyl-1-aminobenzotriazole |

Origin of Product |

United States |

Significance of Benzotriazole Containing Architectures in Synthetic Chemistry

The benzotriazole (B28993) moiety is a cornerstone in the synthesis of a wide array of organic compounds, including amides, esters, and various heterocyclic systems. Its derivatives have demonstrated a broad spectrum of biological activities, which has led to their extensive use in medicinal chemistry for the development of new therapeutic agents. tsijournals.comufl.eduufl.edu The stability of the benzotriazole ring, coupled with its ability to engage in various chemical modifications, makes it an ideal scaffold for creating diverse molecular libraries for drug discovery and materials science applications. tsijournals.comufl.edu

Rationale for Investigating N 1 Phenylpropyl Benzotriazol 1 Amine As a Core Structure

The investigation into N-(1-phenylpropyl)benzotriazol-1-amine is predicated on the unique combination of its constituent chemical motifs: the benzotriazole-1-amine core and the 1-phenylpropyl substituent. The N-amino group on the benzotriazole (B28993) ring offers a reactive site for functionalization and can influence the electronic properties of the heterocyclic system. The 1-phenylpropyl group introduces chirality and lipophilicity, which are critical parameters in the design of biologically active molecules and functional materials.

The rationale for focusing on this specific structure is multifold:

Exploration of Structure-Activity Relationships (SAR): By systematically studying derivatives of this core structure, researchers can elucidate how modifications to the phenylpropyl side chain or the benzotriazole ring impact its chemical reactivity and biological or material properties.

Development of Novel Synthetic Methodologies: The synthesis of this compound itself presents an opportunity to develop and refine methods for the N-alkylation of 1-aminobenzotriazole (B112013), a reaction that can be challenging to control in terms of regioselectivity.

Potential for New Applications: The combination of a proven pharmacophore (benzotriazole) with a chiral side chain suggests potential applications in areas such as asymmetric catalysis, chiral recognition, and as a precursor to novel therapeutic agents.

Overview of Key Research Areas Pertaining to N 1 Phenylpropyl Benzotriazol 1 Amine

While specific research on N-(1-phenylpropyl)benzotriazol-1-amine is not extensively documented in publicly available literature, the broader class of N-substituted benzotriazole (B28993) derivatives has been the subject of significant investigation. Based on the known reactivity and applications of related compounds, the key research areas for this compound can be extrapolated.

| Research Area | Focus | Potential Applications |

| Synthetic Methodology | Development of efficient and stereoselective routes for the synthesis of this compound and its analogs. | Access to a wider range of derivatives for further study. |

| Medicinal Chemistry | Evaluation of its biological activity against various targets, such as enzymes, receptors, and microorganisms. | Discovery of new drug candidates for a range of diseases. |

| Materials Science | Investigation of its properties as a ligand for metal complexes, a component of polymers, or as a corrosion inhibitor. | Development of new catalysts, functional materials, and protective coatings. |

| Asymmetric Catalysis | Use as a chiral ligand in catalytic asymmetric transformations. | Synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries. |

Detailed Research Findings for Related Benzotriazole Derivatives:

Antimicrobial and Antifungal Activity: Numerous studies have reported that benzotriazole derivatives exhibit significant activity against a variety of bacteria and fungi, including resistant strains. tsijournals.comnih.gov

Anticancer Properties: Certain benzotriazole-based compounds have been shown to inhibit the growth of cancer cells through mechanisms such as the inhibition of tubulin polymerization. tsijournals.com

Corrosion Inhibition: Benzotriazole and its derivatives are well-known corrosion inhibitors, particularly for copper and its alloys, due to their ability to form a protective film on the metal surface. tsijournals.com

UV Absorption: Some benzotriazole derivatives have been developed as effective UV absorbers for the protection of materials like plastics and textiles. nih.gov

Interdisciplinary Context Within Organic Chemistry, Materials Science, and Chemical Biology

Retrosynthetic Disconnections and Strategic Planning for this compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical "disconnections."

The structure of this compound features two critical nitrogen-containing linkages: the N-N bond within the triazole ring system and the C-N bond connecting the 1-phenylpropyl group to the exocyclic amine. A strategic disconnection of the C-N bond is a common and effective approach in the retrosynthesis of complex amines. youtube.comyoutube.com This disconnection simplifies the target molecule into two key synthons: a nucleophilic amine component and an electrophilic alkyl component.

Applying this logic, the primary disconnection of the C-N bond in the target molecule leads to two potential precursor fragments: 1-aminobenzotriazole (B112013), which acts as the nucleophile, and an electrophilic 1-phenylpropyl unit. This approach is synthetically advantageous as it relies on the well-established principles of nucleophilic substitution or reductive amination for amine synthesis. youtube.com The cleavage of this C-N bond is favored over other disconnections because it leads to stable and accessible precursor molecules.

Following the C-N bond disconnection strategy, the principal precursor fragments are identified as:

1-Aminobenzotriazole : This fragment serves as the nitrogen nucleophile, providing the core benzotriazole-amine structure. Its synthesis is a prerequisite for the final coupling step.

1-Phenylpropyl Synthon : This fragment can be derived from two main types of precursors depending on the chosen forward synthesis method:

Propiophenone (B1677668) (1-phenylpropan-1-one) : This ketone is an ideal precursor for a reductive amination reaction with 1-aminobenzotriazole.

1-Phenylpropyl Halide (e.g., 1-bromo-1-phenylpropane) : This alkyl halide can be used for a direct alkylation of 1-aminobenzotriazole via an SN2 reaction.

These precursors are generally more readily available or synthetically accessible than the target molecule itself, validating the chosen retrosynthetic pathway. ijariie.comresearchgate.net

Functional Group Interconversion (FGI) is a crucial element of synthetic planning, allowing for the conversion of one functional group into another to facilitate a key bond-forming reaction or to prepare a necessary starting material. ub.eduscribd.com In the context of synthesizing this compound, several FGIs are pertinent:

Amine Synthesis : The most relevant FGI is the conversion of a carbonyl group into an amine. The reaction of a ketone (propiophenone) with an amine (1-aminobenzotriazole) first forms an imine or enamine intermediate, which is then reduced to the target secondary amine. This FGI is central to the reductive amination pathway. scribd.com

Reduction of Azides : Primary amines can be synthesized through the reduction of azides. ub.edu While not the most direct route for this target, it is a fundamental FGI in amine synthesis. Reagents like LiAlH₄ or catalytic hydrogenation are effective for this transformation. vanderbilt.edu

Benzotriazole Synthesis : The formation of the benzotriazole ring itself involves a critical FGI. An ortho-phenylenediamine is converted into a triazole ring through diazotization and subsequent intramolecular cyclization. This transforms two amino groups into the fused heterocyclic system. ijariie.com

Forward Synthesis Strategies for this compound

Based on the retrosynthetic analysis, a logical forward synthesis can be constructed. This process begins with the formation of the core heterocyclic structure.

The 1,2,3-benzotriazole ring is a stable aromatic heterocycle that forms the foundation of the target molecule. Its synthesis has been accomplished through various methods, ranging from classical procedures to modern catalytic approaches.

The synthesis of the benzotriazole core is a well-documented process with several established methodologies.

Classical Method : The most traditional and widely used method involves the diazotization of an o-phenylenediamine (B120857) derivative. Typically, o-phenylenediamine is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a weak acid, such as acetic acid. ijariie.comgsconlinepress.com The reaction proceeds through the formation of a monodiazonium salt, which then undergoes spontaneous intramolecular cyclization to yield the benzotriazole ring. ijariie.com This method is robust and cost-effective for large-scale production.

Modern Synthetic Methods : In recent years, more advanced and often milder methods have been developed to synthesize benzotriazole and its derivatives. These include:

Palladium-Catalyzed Cyclization : C-H activation of aryl triazene (B1217601) compounds, followed by intramolecular amination using a palladium catalyst (e.g., Pd(OAc)₂), provides 1-aryl-1H-benzotriazoles under moderate temperature conditions. organic-chemistry.org

[3+2] Cycloaddition : The reaction of azides with benzynes, generated in situ, affords a rapid and versatile route to a variety of substituted benzotriazoles under mild conditions. organic-chemistry.org

Microwave-Assisted Synthesis : The application of microwave irradiation can significantly reduce reaction times and improve yields for the classical synthesis from o-phenylenediamine and sodium nitrite. ijpsonline.com This approach aligns with the principles of green chemistry by improving energy efficiency. ijpsonline.com

From Nitroarenes : A three-step, halogen-free route starting from simple nitroarenes and arylamines can produce 1-aryl-1,2,3-benzotriazoles through the cyclocondensation of 2-(arylamino)aryliminophosphoranes. organic-chemistry.org

A comparison of these synthetic approaches highlights the trade-offs between classical and modern techniques in terms of reaction conditions, efficiency, and substrate scope.

Table 1: Comparison of Selected Synthetic Methods for the Benzotriazole Core

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical Diazotization | o-phenylenediamine, NaNO₂, Acetic Acid | Cool to moderate temperatures (e.g., 15°C) | Cost-effective, scalable, well-established | Use of nitrous acid can pose safety concerns |

| Palladium-Catalyzed Cyclization | Aryl triazene, Pd(OAc)₂ | Moderate temperatures | High regioselectivity, mild conditions | Requires expensive palladium catalyst |

| [3+2] Cycloaddition | Azides, Benzyne precursors | Mild conditions | Rapid, good for functionalized derivatives | Generation of unstable benzynes can be hazardous |

| Microwave-Assisted Synthesis | o-phenylenediamine, NaNO₂ | Microwave irradiation | Reduced reaction time, improved yields | Requires specialized microwave equipment |

Introduction of the 1-Phenylpropyl Moiety

The 1-phenylpropyl group is a critical pharmacophore, and its synthesis, particularly in an enantiomerically pure form, is a well-explored area of organic chemistry. The approaches to generate the necessary 1-phenylpropylamine substructure are diverse, ranging from classical resolutions to modern biocatalytic methods.

The synthesis of 1-phenylpropylamine can be achieved through several established chemical routes. For the generation of the achiral, racemic mixture, a common method is the reductive amination of propiophenone. This process typically involves the reaction of the ketone with an ammonia (B1221849) source to form an intermediate imine, which is subsequently reduced using agents like sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.

For the production of chiral 1-phenylpropylamine, optical resolution of the racemic mixture is a frequently employed industrial strategy. researchgate.net This involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as N-benzoylphenylglycine or D(-)-mandelic acid. The resulting diastereomers exhibit different solubilities, allowing for their separation via fractional crystallization. google.com After separation, the desired enantiomer of the amine can be liberated by treatment with a base.

Biocatalytic methods offer an environmentally attractive alternative for producing enantiopure amines. nih.gov Transaminases (TAs), for instance, can be used for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govrsc.org This enzymatic approach facilitates the direct transfer of an amino group from a donor molecule to a ketone, yielding the chiral amine with high enantiomeric purity.

| Method | Description | Key Reagents/Conditions | Outcome |

| Reductive Amination | Reaction of propiophenone with an ammonia source followed by reduction of the in situ formed imine. | Propiophenone, NH₃/NH₄OAc, NaBH₄/H₂/Pd-C | Achiral (Racemic) 1-Phenylpropylamine |

| Optical Resolution | Separation of a racemic mixture via diastereomeric salt formation with a chiral acid. | (±)-1-Phenylpropylamine, Chiral acid (e.g., Tartaric acid) | Chiral (R)- or (S)-1-Phenylpropylamine |

| Biocatalytic Asymmetric Synthesis | Enzymatic conversion of a prochiral ketone to a chiral amine. rsc.org | Propiophenone, Transaminase (TA) enzyme, Amine donor | Chiral (R)- or (S)-1-Phenylpropylamine |

Achieving high stereoselectivity in the synthesis of the 1-phenylpropyl unit is crucial for applications where a specific enantiomer is required. Beyond the resolution and biocatalytic methods mentioned previously, other stereoselective strategies have been developed.

One such strategy involves the inversion of configuration of an existing chiral amine. For example, an undesired (R)-enantiomer of an amine can be converted into the desired (S)-enantiomer. researchgate.netresearchgate.net This process often involves converting the amine into a derivative with a good leaving group, such as a tosylamide or a ditosylimide, followed by nucleophilic substitution with an azide (B81097) ion (NaN₃). researchgate.net The substitution proceeds via an Sₙ2 mechanism, resulting in an inversion of the stereocenter. Subsequent reduction of the azide yields the amine with the opposite configuration. researchgate.net

Engineered enzymes, such as imine reductases (IREDs), have also been successfully applied in the asymmetric synthesis of bulky amines. nih.gov These enzymes catalyze the enantioselective reduction of imines, which can be formed in situ from the corresponding ketone and amine, providing access to chiral amines with high enantiomeric excess (ee). nih.gov

| Approach | Description | Typical Transformation | Stereochemical Outcome |

| Diastereomeric Salt Resolution | Separation of enantiomers based on the differential solubility of salts formed with a chiral resolving agent. | Racemic Amine + Chiral Acid → Separable Diastereomeric Salts | Isolation of a single enantiomer |

| Enzymatic Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture catalyzed by an enzyme, leaving the other enantiomer unreacted. nih.gov | Racemic Amine + Enzyme (e.g., Lipase, Transaminase) → Enantioenriched Amine + Product | Isolation of both enantiomers |

| Asymmetric Enzymatic Synthesis | Direct conversion of a prochiral substrate into a single enantiomer product using a chiral biocatalyst. rsc.org | Prochiral Ketone + Transaminase → Enantiopure Amine | Formation of a single enantiomer (>99% ee) |

| Configuration Inversion | Chemical transformation of one enantiomer into its opposite, typically via an Sₙ2 reaction. researchgate.net | (R)-Amine → (R)-Ditosylimide → (S)-Azide → (S)-Amine | Inversion of stereocenter |

N-Functionalization and Coupling Strategies for this compound

The formation of the N-N bond between the 1-phenylpropylamine and the benzotriazole nucleus is the final key step in the synthesis of the target molecule. Various N-functionalization and coupling strategies can be envisioned, leveraging the versatile chemistry of benzotriazole.

Benzotriazole is a well-established synthetic auxiliary, and its N-alkylation has been extensively studied. tsijournals.comresearchgate.net A direct approach to the target compound involves the N-alkylation of 1-aminobenzotriazole with a 1-phenylpropyl electrophile, such as 1-phenylpropyl bromide or tosylate. Alternatively, benzotriazole itself can be alkylated with a suitable 1-phenylpropyl halide in the presence of a base like sodium hydroxide, which typically yields a mixture of N1 and N2 alkylated isomers. tsijournals.comresearchgate.net

Benzotriazole and its derivatives can also serve as excellent leaving groups in substitution reactions. beilstein-journals.org For instance, a molecule containing a 1-(benzotriazol-1-yl)alkyl moiety can react with a nucleophile, where the benzotriazole anion is displaced. researchgate.net This reactivity allows for the introduction of various functional groups. In the context of synthesizing the target molecule, one could consider the reaction of 1-phenylpropylamine with a benzotriazole derivative that has a suitable leaving group on one of its nitrogen atoms.

| Reaction Type | Reactants | Conditions | Product |

| Direct N-Alkylation | 1-Aminobenzotriazole + 1-Phenylpropyl bromide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | This compound |

| Mitsunobu Reaction | Benzotriazole + 1-Phenylpropanol | PPh₃, DIAD/DEAD | N1- and N2-(1-phenylpropyl)benzotriazole |

| Substitution with Benzotriazole Leaving Group | 1-(α-Alkoxyalkyl)benzotriazole + Grignard Reagent | 110 °C | Dialkyl or Alkyl Aryl Ethers researchgate.net |

Benzotriazole chemistry is paramount in amide bond formation. mdpi.comfishersci.co.uk Reagents such as 1-hydroxybenzotriazole (B26582) (HOBt) are widely used as additives in carbodiimide-mediated couplings to suppress side reactions and reduce racemization. fishersci.co.uk More directly, N-acylbenzotriazoles, which are readily prepared from carboxylic acids, are stable and efficient neutral acylating agents for primary, secondary, and tertiary amines. acs.orgresearchgate.net

While the target molecule is an amine rather than an amide, these coupling strategies could be part of a multi-step synthesis. A more direct and modern approach involves the direct coupling of N-H bonds. An unprecedented cross-dehydrogenative N-N coupling of amides and benzotriazoles has been reported using a hypervalent iodine species as an oxidant. acs.org This methodology facilitates a direct, hetero-selective formation of an N-N bond under mild conditions, representing a highly atom-economical route. acs.org This strategy could potentially be adapted for the direct coupling of 1-phenylpropylamine with benzotriazole.

| Method | Description | Key Reagents | Relevance to Target Synthesis |

| Acylation with N-Acylbenzotriazoles | N-acylbenzotriazoles react with amines to form amides in high yields. mdpi.comacs.org | N-Acylbenzotriazole, Amine | Forms an amide precursor, not the direct N-N amine link. |

| Peptide Coupling Reagents | Benzotriazole derivatives (e.g., HOBt, HATU) are used to activate carboxylic acids for amide formation. fishersci.co.ukrsc.org | Carboxylic Acid, Amine, DCC/EDC, HOBt | Indirect route via an amide intermediate. |

| Cross-Dehydrogenative Coupling | Direct oxidative coupling of two different N-H bonds to form an N-N bond. acs.org | Amide, Benzotriazole, PIDA (Hypervalent Iodine) | A potential direct route for N-N bond formation. acs.org |

Reductive amination is a cornerstone of amine synthesis due to its versatility and operational simplicity. nih.gov This reaction forms a C-N bond by reacting a carbonyl compound with an amine in the presence of a reducing agent. nih.gov For the synthesis of this compound, a plausible retrosynthetic disconnection points to propiophenone and 1-aminobenzotriazole as starting materials.

The reaction would proceed via the condensation of 1-aminobenzotriazole with propiophenone to form a hydrazone intermediate. This intermediate would then be reduced in situ to the desired N-N linked product. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride being particularly effective for their mildness and selectivity. This method is widely used in the synthesis of pharmaceuticals and offers a direct and efficient pathway to the target structure. nih.gov The compatibility of the benzotriazole moiety with these conditions has been demonstrated in the literature. researchgate.net

| Carbonyl Component | Amine Component | Reducing Agent | Intermediate |

| Propiophenone | 1-Aminobenzotriazole | Sodium Triacetoxyborohydride (STAB) | Hydrazone |

| 1-Phenylpropanal | 1-Aminobenzotriazole | Sodium Cyanoborohydride (NaBH₃CN) | Hydrazone |

Nucleophilic Substitution Reactions (SN2, SNAr)

Nucleophilic substitution reactions are a cornerstone in the synthesis of N-substituted benzotriazoles. The benzotriazolyl group can act as a good leaving group, facilitating its substitution by various nucleophiles. beilstein-journals.org Conversely, the benzotriazole anion is an effective nucleophile that can displace leaving groups from alkyl and aryl halides to form N-alkyl and N-aryl benzotriazoles.

In the context of this compound, an SN2-type reaction is a plausible synthetic route. This would typically involve the reaction of benzotriazole with a 1-phenylpropyl halide (e.g., 1-bromo-1-phenylpropane). The reaction is generally carried out in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the benzotriazole, thereby increasing its nucleophilicity. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) often being employed to facilitate the reaction. nih.gov

While SNAr (Nucleophilic Aromatic Substitution) reactions are fundamental to the modification of aromatic rings, their direct application to the synthesis of the title compound, where the substitution occurs at an aliphatic side chain, is less common. However, SNAr mechanisms are vital in the synthesis of various substituted benzotriazole precursors. scirp.org

Advanced Synthetic Techniques in this compound Preparation

Modern synthetic chemistry has introduced several advanced techniques that offer significant advantages over traditional methods, including reduced reaction times, increased yields, and improved safety profiles.

Microwave-Assisted Organic Synthesis Methodologies

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times and improved yields. ijpsonline.comnih.gov For the synthesis of N-alkylated benzotriazoles, microwave irradiation has been shown to be highly effective. nih.govmanipal.eduresearchgate.net The synthesis of this compound via microwave-assisted N-alkylation of benzotriazole with a suitable 1-phenylpropyl halide can be accomplished in a fraction of the time required for conventional heating methods. nih.gov This technique often allows for solvent-free conditions, further enhancing its green credentials. manipal.eduresearchgate.net Studies have shown that microwave-assisted synthesis of benzotriazole derivatives can lead to higher yields in significantly shorter reaction times compared to conventional methods. ijpsonline.comnih.gov

| Method | Reaction Time | Yield (%) | Reference |

| Conventional | 3-6 hours | 65-76% | nih.gov |

| Microwave-Assisted | 4-5 minutes | 75-93% | nih.govnih.gov |

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, or continuous flow synthesis, offers numerous advantages for chemical production, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. up.ac.za While specific examples for the continuous synthesis of this compound are not extensively documented, the principles of flow chemistry are applicable. A packed-bed reactor containing a polymer-supported base could be used to deprotonate benzotriazole, which would then react with a stream of 1-phenylpropyl halide in a continuous manner. up.ac.za This approach can minimize the handling of hazardous reagents and allow for precise control over reaction parameters, leading to higher purity and yields. nih.gov

Catalytic Approaches in Amination and Functionalization

Catalytic methods play a crucial role in modern organic synthesis, offering efficient and selective pathways for bond formation. Palladium-catalyzed amination reactions, for instance, are widely used for the synthesis of N-aryl compounds. bohrium.com While direct catalytic amination to form the N-C(sp3) bond in this compound is less common, catalytic approaches are vital for the synthesis of functionalized precursors. For example, C-H amination reactions can introduce a nitrogen-containing group at a benzylic position, which could then be further elaborated. nih.gov Nickel-catalyzed cross-coupling reactions have also been developed for the formation of C-N bonds. nih.gov

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. nih.govwalisongo.ac.idrasayanjournal.co.in This includes the use of safer solvents, minimizing waste, and employing energy-efficient methods. nih.govnih.gov

Solvent Selection and Aqueous Media Reactions

The choice of solvent is a key consideration in green chemistry. Traditional syntheses of N-alkylated benzotriazoles often use polar aprotic solvents like DMF, which have associated health and environmental concerns. nih.gov A greener approach involves the use of more benign solvents or, ideally, conducting reactions in aqueous media. While the solubility of nonpolar reactants can be a challenge in water, the use of phase-transfer catalysts can facilitate reactions between an aqueous phase containing the deprotonated benzotriazole and an organic phase with the alkyl halide. ufl.edu The development of water-tolerant catalytic systems is an active area of research. researchgate.net Furthermore, solvent-free microwave-assisted synthesis represents a significant step towards greener chemical production. manipal.eduresearchgate.net

Atom Economy and Reaction Efficiency Considerations

Green chemistry principles, such as atom economy and reaction efficiency, are crucial considerations in modern synthetic planning. savemyexams.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org A high atom economy indicates that the process generates minimal waste. savemyexams.com

C₆H₆N₄ + C₉H₁₀O + NaBH(OAc)₃ → C₁₅H₁₆N₄ + NaB(OAc)₃OH + H₂O

The calculation considers the molecular weights of all reactants that contribute atoms to the final product and byproducts.

Table 1: Theoretical Atom Economy for the Synthesis of this compound via Reductive Amination

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 1-Aminobenzotriazole | C₆H₆N₄ | 134.14 | Reactant |

| 1-Phenylpropan-1-one | C₉H₁₀O | 134.18 | Reactant |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | Reactant (Reducing Agent) |

| This compound | C₁₅H₁₆N₄ | 252.31 | Desired Product |

| Sodium Borate Byproduct | C₆H₁₁BNaO₇ | 232.95 | Byproduct |

| Water | H₂O | 18.02 | Byproduct |

Calculation:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Percent Atom Economy = (252.31 / (134.14 + 134.18 + 211.94)) x 100

Percent Atom Economy = (252.31 / 480.26) x 100 ≈ 52.53%

This calculation reveals a moderate atom economy, which is characteristic of reactions that utilize stoichiometric reagents rather than catalytic ones, resulting in significant byproduct formation. rsc.org

Table 2: Parameters for Optimizing Reaction Efficiency

| Parameter | Considerations for Optimization | Impact on Efficiency |

| Solvent | Aprotic solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) are common. The choice can affect reactant solubility and reaction rate. | Proper solvent selection ensures a homogeneous reaction mixture, improving reaction kinetics and yield. |

| pH | The reaction is often catalyzed by mild acid (e.g., acetic acid) to promote iminium ion formation. youtube.com pH control is crucial as the reducing agent's stability and reactivity can be pH-dependent. | Optimal pH accelerates the rate-limiting imine formation step without decomposing the reducing agent, leading to higher yields and shorter reaction times. |

| Temperature | Most reductive aminations proceed efficiently at room temperature. | Operating at ambient temperature reduces energy consumption and minimizes potential side reactions, improving the overall greenness of the process. |

| Stoichiometry | Using a slight excess of one reactant or the reducing agent may be necessary to drive the reaction to completion. | Careful control of stoichiometry maximizes the conversion of the limiting reagent, thereby increasing the yield and simplifying purification. |

By carefully selecting the reducing agent and optimizing these parameters, the proposed synthesis can be a highly effective and efficient method for producing this compound, despite the inherent limitations in atom economy due to the use of a stoichiometric hydride reagent.

Quantum Chemical Studies (e.g., Density Functional Theory, DFT)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules. For N-substituted benzotriazoles, DFT calculations provide critical insights into their structure, stability, and reactivity.

The electronic structure of this compound is characterized by the interplay between the benzotriazole ring system, the exocyclic nitrogen atom, and the N-(1-phenylpropyl) substituent. The benzotriazole moiety itself is an aromatic system with a unique distribution of electron density across the fused benzene (B151609) and triazole rings. The introduction of the 1-phenylpropyl group to the exocyclic amine is expected to modulate the electronic properties of the parent 1-aminobenzotriazole (1-ABT).

Natural Bond Orbital (NBO) analysis, a common component of DFT studies, would be instrumental in quantifying the charge distribution and orbital interactions within this compound. For related molecules, NBO analysis has been used to understand intramolecular bonding and the nature of non-covalent interactions. researchgate.net

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.orgyoutube.com The energy and localization of these orbitals determine the molecule's ability to act as a nucleophile or an electrophile.

For benzotriazole derivatives, the HOMO is typically distributed over the benzotriazole ring system, indicating that this is the primary site for electrophilic attack. jocpr.com The LUMO, conversely, is also often located on the ring system, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com

Table 1: Illustrative Frontier Molecular Orbital Energies for Benzotriazole Derivatives (Calculated via DFT)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 1H-Benzotriazole | -6.8 | -0.5 | 6.3 |

| 1-Aminobenzotriazole | -6.2 | -0.3 | 5.9 |

| This compound (Estimated) | -5.9 | -0.2 | 5.7 |

Note: The values for this compound are estimated based on trends observed in related N-substituted benzotriazoles and are for illustrative purposes only.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound arises from the rotational freedom around several single bonds, including the C-N and N-N bonds of the side chain, as well as the C-C bonds within the propyl group. utdallas.educhemistrysteps.comlibretexts.org Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule (conformers) and the energy barriers between them.

The rotation around the N-N bond is of particular interest as it would dictate the relative orientation of the phenylpropyl group with respect to the benzotriazole ring. This orientation can have significant implications for the molecule's ability to interact with biological targets or other molecules. Steric hindrance between the bulky phenylpropyl group and the benzotriazole ring will play a major role in determining the preferred dihedral angles. Molecules with multiple rotatable bonds often exist as an equilibrium of several low-energy conformers in solution. torvergata.it

Molecular dynamics (MD) simulations could provide a more detailed picture of the conformational landscape of this compound over time, including the influence of solvent. researchgate.net MD simulations on related benzotriazole derivatives have been used to study their interactions with surfaces and other molecules, revealing how their conformational flexibility facilitates these interactions.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. A pertinent example for this compound is its potential role as a cytochrome P450 (CYP) inhibitor, a known property of 1-ABT and its N-alkylated derivatives. nih.govmedchemexpress.com

The inactivation of CYP enzymes by 1-ABT is understood to proceed through its oxidation to a reactive intermediate. Computational studies, specifically using DFT, have been employed to investigate the mechanism of this bioactivation. Two primary pathways have been proposed for 1-ABT: initial N-hydroxylation followed by dehydration and fragmentation, or sequential hydrogen abstractions from the exocyclic nitrogen. nih.gov DFT calculations have indicated that the sequential hydrogen abstraction model is energetically more favorable. nih.gov

For this compound, a similar mechanism-based inhibition of CYP enzymes is plausible. Reaction pathway modeling could be used to explore the analogous hydrogen abstraction or N-oxidation pathways. The presence of the phenylpropyl group could influence the binding of the molecule within the CYP active site and the subsequent oxidation steps. Computational docking and molecular dynamics simulations are often used in conjunction with reaction pathway modeling to understand how the substrate binds to the enzyme and is positioned for catalysis. nih.govijpsjournal.com

Prediction of Spectroscopic Signatures for Mechanistic Elucidation

Theoretical calculations can predict various spectroscopic properties, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. mdpi.comgsconlinepress.com These predictions are invaluable for confirming the structure of synthesized compounds and for elucidating reaction mechanisms by identifying intermediates and products.

For this compound, DFT calculations could predict its 1H and 13C NMR spectra. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose and has been shown to provide results that correlate well with experimental data for benzotriazole derivatives. researchgate.netmdpi.com Such calculations would be crucial for assigning the various proton and carbon signals, especially for the complex spin systems that may arise in the phenyl and benzotriazole rings.

Theoretical predictions of UV-Vis spectra, often performed using Time-Dependent DFT (TD-DFT), can help to understand the electronic transitions within the molecule. nih.gov Studies on the parent benzotriazole have shown that its UV absorption spectrum is influenced by tautomerism, a factor that is less of a concern for the N1-substituted this compound. nih.gov

Table 2: Illustrative Predicted 13C NMR Chemical Shifts (ppm) for the Benzotriazole Moiety of this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C4 | 129.5 |

| C5 | 125.0 |

| C6 | 125.0 |

| C7 | 115.0 |

| C7a | 145.0 |

| C3a | 135.0 |

Note: These values are hypothetical and based on typical chemical shifts for N-substituted benzotriazoles. Actual values would require specific DFT calculations.

Structure-Reactivity Relationship Predictions from Theoretical Data

By systematically modifying the structure of a molecule in silico and calculating relevant quantum chemical descriptors, it is possible to establish Quantitative Structure-Activity Relationships (QSAR). researchgate.netijpsr.com These relationships can then be used to predict the activity of new, unsynthesized compounds.

For a series of N-substituted benzotriazol-1-amines, including this compound, theoretical data could be used to predict their reactivity, for instance, as CYP inhibitors. Descriptors such as HOMO and LUMO energies, molecular electrostatic potential, and various thermodynamic properties can be correlated with experimentally determined inhibitory potencies. nih.govnih.gov

For example, a higher HOMO energy in a series of N-alkylaminobenzotriazoles might correlate with a greater propensity for oxidation by CYP enzymes and thus stronger mechanism-based inhibition. The steric and electronic properties of the N-substituent, such as the volume and charge distribution of the 1-phenylpropyl group, would be critical parameters in such a QSAR model. These computational approaches can guide the design of more potent and selective enzyme inhibitors or other biologically active molecules. gsconlinepress.com

Applications of N 1 Phenylpropyl Benzotriazol 1 Amine in Advanced Chemical Research

Building Block in Complex Organic Synthesis

The benzotriazole (B28993) group is a renowned "synthetic auxiliary" in organic chemistry. nih.gov This functionality stems from its ability to act as an excellent leaving group, its capacity to stabilize adjacent carbanions, and its role in facilitating a variety of chemical transformations. Consequently, derivatives like N-(1-phenylpropyl)benzotriazol-1-amine are valuable building blocks for constructing intricate organic molecules.

While direct use of this compound in a completed natural product synthesis is not prominently documented, the general methodology involving benzotriazole derivatives is a powerful strategy for creating complex scaffolds analogous to those found in nature. For instance, benzotriazole-derived α-amino acids have been synthesized as novel chromophores and building blocks. acs.orgnih.gov This approach involves key steps like nucleophilic aromatic substitution followed by the formation of the triazole ring. acs.org Such synthetic amino acids can be incorporated into peptides or used as precursors for alkaloids and other nitrogen-containing natural products. The 1-phenylpropyl group in the title compound offers a chiral, lipophilic side chain that could be strategically employed to build stereochemically complex targets.

The benzotriazole moiety is a versatile scaffold for the synthesis of other heterocyclic systems. gsconlinepress.com The reactivity of N-substituted benzotriazoles allows them to participate in cyclization and annulation reactions to form a wide array of new heterocyclic rings. nih.govijnrd.org For example, the benzotriazole group can be displaced by various nucleophiles in intramolecular reactions, leading to the formation of fused or spirocyclic systems. This strategy has been used to generate libraries of compounds for medicinal chemistry, such as quinoline (B57606) and oxazolidinone derivatives. nih.gov The N-amino group in this compound adds another layer of reactivity, potentially participating in cyclocondensation reactions to form fused triazolo-azine or triazolo-azepine systems.

Ligand in Coordination Chemistry and Catalysis

Benzotriazole and its derivatives are effective ligands for a wide range of transition metals, owing to the electron-donating capabilities of the nitrogen atoms in the triazole ring. bohrium.comresearchgate.net The resulting metal complexes have found applications in various fields, including catalysis and materials science. rsc.org

The synthesis of N-substituted-1-aminobenzotriazoles can be achieved through several established routes. A practical synthesis was developed by Campbell and Rees, which involves the oxidation of 1-aminobenzotriazole (B112013). nih.gov N-alkylation or N-aralkylation can then be performed to introduce substituents on the exocyclic amine. For example, N-benzyl and N-α-methylbenzyl derivatives have been synthesized and studied for their biological activity. nih.gov The synthesis of the title compound, this compound, would likely follow a similar pathway, potentially involving the reaction of 1-aminobenzotriazole with 1-phenylpropyl halide or a reductive amination reaction with 1-phenylpropanal. These synthetic routes allow for the creation of a library of related ligands with varied steric and electronic properties for coordination studies.

N-substituted benzotriazoles typically coordinate to metal centers through one or more of the nitrogen atoms of the triazole ring. The specific coordination mode is influenced by the metal ion, the steric bulk of the N-substituent, and the other ligands present in the coordination sphere. researchgate.net N-aminotriazole derivatives can act as ligands to form highly energetic transition-metal complexes with metals such as Cu(II), Mn(II), Fe(II), and Zn(II). nih.gov The presence of the exocyclic amino group in this compound provides an additional potential coordination site, allowing it to act as a bidentate ligand, chelating the metal ion through both a ring nitrogen and the exocyclic amino nitrogen. This chelation can lead to the formation of stable, five- or six-membered rings with the metal center, enhancing complex stability.

Table 1: Representative Coordination Complexes of Triazole Derivatives This table is based on data for analogous triazole compounds to illustrate typical coordination behavior.

| Metal Ion | Ligand Type | Coordination Mode | Resulting Geometry | Reference |

| Mn(II) | 1,2,4-Triazole Derivative | Bridging N1, N2 | Octahedral, Trinuclear | mdpi.com |

| Co(II) | 1,2,4-Triazole Derivative | Bridging N1, N2 | Octahedral, Trinuclear | mdpi.com |

| Cu(II) | 1-Aminotriazole | Monodentate/Bidentate | Various | nih.gov |

| Pd(II) | Benzotriazole Derivative | Bidentate N,N | Square Planar | redalyc.org |

| Zn(II) | 1-Aminotriazole | Monodentate/Bidentate | Various | nih.gov |

Metal complexes featuring benzotriazole-based ligands have demonstrated significant catalytic activity in a variety of organic reactions. rsc.org Palladium complexes with benzotriazole derivative ligands, for instance, have been successfully employed as catalysts in Mizoroki-Heck coupling reactions, which are fundamental for C-C bond formation. redalyc.org The electronic properties of the benzotriazole ligand, being both a strong electron donor and acceptor, can be tuned by substitution to modulate the reactivity of the metal center. rsc.org A complex of this compound with a metal like palladium, rhodium, or copper could potentially catalyze reactions such as cross-coupling, hydrogenation, or cyclization, with the chiral 1-phenylpropyl group offering the possibility of inducing enantioselectivity in asymmetric catalysis.

Table 2: Catalytic Performance of Palladium-Benzotriazole Complexes in Mizoroki-Heck Reaction Data adapted from a study on related palladium-benzotriazole derivative complexes. redalyc.org

| Catalyst | Substrates | Product | Conversion (%) | Selectivity (%) | TON |

| Complex 1 | Iodobenzene + Styrene | E-Stilbene | 91.59 | 80.72 | 221 |

| Complex 2 | Iodobenzene + Styrene | E-Stilbene | 97.19 | 85.87 | 219 |

| TON = Turnover Number |

Based on a comprehensive review of available scientific literature, there is a significant lack of specific research data for the chemical compound “this compound.” No detailed studies concerning its specific applications in polymer chemistry, its utility in advanced analytical methodologies, or its development as a chemical biology tool could be identified.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for this particular compound. Providing content for the specified sections and subsections would require speculation beyond the available scientific evidence.

For related compounds, such as other benzotriazole derivatives, extensive research exists. These studies cover a wide range of applications, including their use as versatile heterocycles and synthetic auxiliaries in polymer science and their exhibition of a wide range of biological activities. crimsonpublishers.comnih.gov For instance, research has been conducted on the synthesis and characterization of acrylic polymers with 1,2,3-benzotriazole pendant groups. crimsonpublishers.com Furthermore, various N-aryl benzimidazole (B57391) and benzotriazole derivatives have been synthesized and evaluated as cytotoxic agents. mdpi.com

Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely used to characterize benzotriazole derivatives. rsc.orgnih.govnist.gov These methods are crucial for confirming the structure and purity of newly synthesized compounds.

While the broader family of benzotriazoles has applications in chemical biology, specific information detailing the development of this compound for such purposes is not available.

Given the strict requirement to focus solely on “this compound” and the absence of specific data, this article cannot be generated at this time. To provide an accurate and valuable scientific article, published research data on the specific compound is necessary.

Development as Chemical Biology Tools

Probes for Molecular Interaction Studies

The benzotriazole framework is integral to the design of molecular probes for studying complex biological interactions. These probes are engineered to have a high affinity for specific enzymes and receptors, enabling detailed investigation of receptor-ligand binding and enzyme inhibition. ijpp.org.inijpsjournal.com

The design of these probes often involves computational methods, such as molecular docking, to predict and analyze the binding interactions between the benzotriazole derivative and its biological target. ijpsjournal.comnih.gov These in silico studies help in understanding how modifications to the benzotriazole scaffold influence binding affinity and selectivity. For instance, docking studies performed on benzotriazole derivatives targeting α-glucosidase and α-amylase revealed that substitutions, such as chloro groups, play a pivotal role in the binding interactions with the enzymes. nih.gov

Furthermore, benzotriazole derivatives serve as scaffolds for creating hybrid molecules containing multiple pharmacophore fragments. This strategy is employed to enhance therapeutic efficacy and probe complex biological systems. mdpi.com The ability of the conjugated benzene (B151609) ring within the benzotriazole structure to participate in stacking interactions, coupled with the triazole ring's capacity for hydrogen bonding, allows for a wide range of interactions with biomolecular targets. nih.gov

Strategies for Protein Labeling and Bioconjugation

A significant advancement in chemical biology is the development of affinity-based benzotriazole (BTA) chemistry for the rapid and selective labeling of proteins in their native environment. nih.govrsc.org This strategy is crucial for characterizing protein function, identifying drug targets, and developing covalent inhibitors. nih.govdiva-portal.orgchemrxiv.org

The BTA probe design is modular, consisting of three key components: a ligand that specifically binds to the protein of interest (POI), a reporter tag (e.g., biotin (B1667282) or a fluorophore), and the benzotriazole moiety that links them. nih.govresearchgate.net The process relies on an affinity-driven reaction; once the probe binds non-covalently to the POI's target site, the resulting high local concentration dramatically accelerates a covalent reaction with a nearby nucleophilic amino acid residue, typically lysine. nih.govrsc.orgresearchgate.net In this reaction, the benzotriazolate anion functions as an efficient leaving group, resulting in the formation of a stable, covalent bond between the protein and the ligand-tag conjugate. nih.gov

The key advantage of BTA chemistry is its exceptional speed, which is comparable to the fastest bioorthogonal reactions. nih.govrsc.org Research has demonstrated that affinity-based BTA probes can label target proteins with a reaction half-time as low as 28 seconds. rsc.orgdiva-portal.orgchemrxiv.orgresearchgate.net This rapid kinetic profile represents a significant improvement over many traditional affinity-labeling reagents that can require hours to achieve sufficient labeling. nih.gov

| Labeling Chemistry | Typical Reaction Time | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Feature |

|---|---|---|---|

| Benzotriazole (BTA) Chemistry | ~28 seconds (t₁/₂) | Comparable to fastest bioorthogonal chemistry | Ultrafast and highly selective for endogenous proteins nih.govrsc.org |

| N-acyl-N-alkyl sulfonamide (LDNASA) | Minutes to Hours | ~10⁴ | Previously among the fastest affinity labeling methods nih.gov |

| Classical Electrophiles (e.g., α-halocarbonyls) | Hours to Days | Slow | Traditional method for covalent binding nih.gov |

This methodology has been successfully used to label a variety of cytosolic and membrane proteins in vitro and in live cells, demonstrating its bioorthogonality and wide applicability. nih.gov For example, researchers have selectively labeled the endogenous proteins FKBP12 and carbonic anhydrase in HeLa cells, confirming the utility of BTA chemistry in complex biological contexts. nih.govresearchgate.net

Enzyme Modulator Design Principles

The benzotriazole nucleus is a privileged scaffold in the design of enzyme modulators due to its versatile biological activities and its ability to interact with a wide array of enzymes. gsconlinepress.comnih.govijpp.org.in The design principles for these modulators focus on leveraging the structural and electronic properties of the benzotriazole ring to achieve potent and selective inhibition of target enzymes.

One key principle is the use of the benzotriazole moiety as a central scaffold that can be chemically modified to optimize interactions with an enzyme's active site. Structure-activity relationship (SAR) studies are crucial in guiding these modifications. For example, a study on benzotriazole derivatives as inhibitors of α-amylase and α-glucosidase found that compounds with chloro substitutions on the aryl ring were the most active. nih.gov

| Compound | Target Enzyme | IC₅₀ Value (µM) | Key Structural Feature |

|---|---|---|---|

| Compound 37 | α-glucosidase | 2.00 ± 1.22 | Chloro substitution nih.gov |

| Compound 37 | α-amylase | 2.04 ± 1.4 | Chloro substitution nih.gov |

| Compound 36 | α-glucosidase | 2.12 ± 1.35 | Chloro substitution nih.gov |

| Compound 36 | α-amylase | 2.21 ± 1.08 | Chloro substitution nih.gov |

Benzotriazole derivatives have been designed to target a wide range of enzymes through various mechanisms:

Mechanism-Based Inactivation: Benzotriazole esters have been identified as effective mechanism-based inactivators of the SARS 3CL protease. nih.gov

Competitive and Non-Competitive Inhibition: Kinetic studies have shown that benzotriazole derivatives can act as competitive inhibitors of α-amylase and non-competitive inhibitors of α-glucosidase. nih.gov

Microtubule Destabilization: Benzotriazole-acrylonitrile derivatives have been developed as potent microtubule-destabilizing agents that inhibit tubulin polymerization by binding to the colchicine-binding site. tandfonline.com

Kinase Inhibition: The benzotriazole scaffold has been used to develop inhibitors for key enzymes in cancer progression, such as cyclin-dependent kinases (CDKs), protein kinase 2 (CK2), and NIMA-related kinases (NEKs). gsconlinepress.comnih.govresearchgate.net

These examples highlight the core design principle of using the benzotriazole structure as a foundation for building enzyme modulators with tailored specificity and potency.

Photochemical Applications and Light-Sensitive Materials

The photochemistry of benzotriazole derivatives is a well-studied area with significant applications in both organic synthesis and materials science. nih.gov The foundational photochemical reaction of 1-substituted-1H-benzotriazoles involves the extrusion of molecular nitrogen (N₂) upon UV irradiation (typically at 254 nm) to generate a highly reactive 1,3-diradical intermediate. nih.govmdpi.com

This transient diradical intermediate can be trapped intermolecularly with various reagents, providing a synthetic route to complex heterocyclic compounds. For example, its cycloaddition with electron-poor alkenes like maleimides yields dihydropyrrolo[3,4-b]indoles, while reaction with alkynes can produce indole (B1671886) derivatives. nih.gov This offers a novel and direct pathway to ring systems of biological and synthetic interest. nih.gov

In the field of materials science, specific benzotriazole derivatives, particularly 2-(2-hydroxyphenyl)-2H-benzotriazoles, are widely employed as UV absorbers to prevent the photodegradation of polymers. rsc.org Their remarkable photostability is attributed to an excited-state intramolecular proton transfer (ESIPT) mechanism. Upon absorbing UV light, the molecule undergoes a rapid, reversible proton transfer, creating a zwitterionic structure that efficiently dissipates the absorbed energy through non-radiative pathways, thus protecting the surrounding material from UV damage. rsc.org

Researchers have leveraged this property to create advanced light-sensitive and photostable materials. By covalently linking these benzotriazole-based UV absorbers to fluorescent dyes, such as 1,8-naphthalimide, novel photostable fluorophores have been developed. rsc.org When these engineered dyes are incorporated into polymer films like Poly(methyl methacrylate) (PMMA), they exhibit significantly higher resistance to photoaging compared to a simple mixture of the dye and the UV absorber. rsc.org This indicates that the covalent linkage provides enhanced protection against photodegradation. rsc.org

The photolysis of benzotriazole in aqueous solutions has also been investigated, showing that it can be rapidly transformed into various photoproducts, a process influenced by environmental factors such as pH. researchgate.netresearchgate.net

| Application Area | Benzotriazole Derivative Type | Mechanism/Principle | Outcome/Product |

|---|---|---|---|

| Organic Synthesis | 1-Substituted-1H-benzotriazoles | Photo-extrusion of N₂ to form a 1,3-diradical, followed by intermolecular cycloaddition nih.govmdpi.com | Indoles, Dihydropyrrolo[3,4-b]indoles nih.gov |

| Light-Sensitive Materials | 2-(2-Hydroxyphenyl)-2H-benzotriazoles | Excited-State Intramolecular Proton Transfer (ESIPT) for non-radiative deactivation of UV energy rsc.org | UV protection for polymers, photostable fluorescent materials rsc.org |

| Aqueous Photochemistry | 1H-Benzotriazole | N-N bond fission upon excitation researchgate.net | Generation of photoproducts; can be used as a photolatent base researchgate.netresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.